

# AZD3965: A Comparative Guide to Clinical Trial Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for **AZD3965**, a first-inclass inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting a key metabolic vulnerability in cancer cells, **AZD3965** presents a novel therapeutic strategy. This document objectively compares its performance with available data, details experimental protocols, and visualizes key biological and procedural pathways to support further research and development.

## **Efficacy Data**

The primary clinical evaluation of **AZD3965** has been conducted in a Phase I, first-in-human trial (NCT01791595) involving patients with advanced solid tumors and lymphomas. While Phase I trials are primarily designed to assess safety and determine a recommended dose for further studies, promising signs of anti-tumor activity were observed.

Table 1: Summary of **AZD3965** Clinical Efficacy (Phase I, NCT01791595)



| Efficacy<br>Endpoint         | Patient<br>Population                        | AZD3965 Dose     | Outcome                                                                                                    | Citation |
|------------------------------|----------------------------------------------|------------------|------------------------------------------------------------------------------------------------------------|----------|
| Overall<br>Response          | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | 10mg twice daily | 1 patient achieved a complete response lasting 15 months.                                                  |          |
| Disease Control              | DLBCL                                        | 10mg twice daily | 1 patient experienced ongoing stable disease at 5 cycles.                                                  |          |
| Pharmacodynam<br>ic Response | DLBCL (patient<br>with complete<br>response) | 10mg twice daily | Reduction in tumor FDG uptake observed on day 3 of the first cycle, suggesting early metabolic effects.    |          |
| Pharmacodynam<br>ic Response | General                                      | Not specified    | Increased urinary excretion of lactate and ketone bodies, consistent with on-target renal MCT1 engagement. |          |

## **Safety and Tolerability**

The safety profile of **AZD3965** was characterized in the Phase I dose-escalation study. The treatment was generally well-tolerated at the determined recommended Phase II dose (RP2D).

Table 2: Summary of AZD3965 Safety Profile (Phase I, NCT01791595)



| Safety Parameter                           | Details                                                                                                                                                                                               | Citation |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Recommended Phase II Dose<br>(RP2D)        | 10mg twice daily.                                                                                                                                                                                     |          |
| Maximum Tolerated Dose<br>(MTD)            | 20mg once daily.                                                                                                                                                                                      |          |
| Most Common Adverse Events<br>(Grades 1-2) | Nausea, fatigue, anorexia, constipation, and asymptomatic, reversible electroretinogram (ERG) changes.                                                                                                |          |
| Dose-Limiting Toxicities (DLTs)            | Observed at doses of 20mg once daily and above. Included a single instance of cardiac troponin rise and asymptomatic, reversible retinal ERG changes. A case of metabolic acidosis was also reported. |          |
| Serious Adverse Events                     | One patient experienced a dose-limiting serious unexpected serious adverse reaction (SUSAR) of Troponin I increase.                                                                                   |          |

## **Experimental Protocols**

The following section details the methodologies employed in the key Phase I clinical trial of AZD3965 (NCT01791595).

Study Design: A Phase I, open-label, dose-escalation study was conducted to determine the safety, tolerability, MTD, and RP2D of **AZD3965**. The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

Patient Population:



- Part 1 (Dose Escalation): Patients with advanced solid tumors or lymphomas who were refractory to conventional treatment.
- Part 2 (Dose Expansion): Patients with relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt Lymphoma (BL).

#### Treatment Regimen:

- AZD3965 was administered orally as a capsule, either once daily (od) or twice daily (bd).
- Dose levels in the escalation phase ranged from 5mg to 30mg daily.
- In the expansion cohort, patients were treated with the RP2D of 10mg twice daily.
- Treatment was administered in 28-day cycles, with some initial cohorts having a 7-day break after the first dose to monitor for side effects.

#### Pharmacodynamic and Biomarker Assessments:

- Metabolomics: Plasma and urine samples were collected to measure changes in lactate and ketone bodies.
- Imaging: [18F]FDG-PET/CT scans were performed to assess changes in tumor glucose uptake as an early indicator of metabolic response.
- Immunohistochemistry: Tumor biopsies were assessed for the expression of MCT1 and MCT4 to explore potential predictive biomarkers. MCT4 expression has been identified as a potential mechanism of resistance to MCT1 inhibition.

## Visualizing the Science: Diagrams

To better illustrate the mechanisms and procedures involved, the following diagrams have been generated.









Click to download full resolution via product page

 To cite this document: BenchChem. [AZD3965: A Comparative Guide to Clinical Trial Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#clinical-trial-data-on-azd3965-efficacy-and-safety]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com